Methyl 3-((bis(dimethylamino)phosphorothioyl)oxy)-2,2,4-trimethyl-3-pentenoate
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Overview
Description
Methyl 3-((bis(dimethylamino)phosphorothioyl)oxy)-2,2,4-trimethyl-3-pentenoate is a complex organic compound with a unique structure that includes a phosphorothioyl group and a pentenoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((bis(dimethylamino)phosphorothioyl)oxy)-2,2,4-trimethyl-3-pentenoate typically involves the reaction of dimethylamine with a suitable phosphorothioyl chloride derivative, followed by esterification with a pentenoate precursor. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve scalability. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((bis(dimethylamino)phosphorothioyl)oxy)-2,2,4-trimethyl-3-pentenoate undergoes various chemical reactions, including:
Oxidation: The phosphorothioyl group can be oxidized to form phosphorothioates.
Reduction: Reduction reactions can convert the phosphorothioyl group to phosphines.
Substitution: Nucleophilic substitution reactions can occur at the ester or phosphorothioyl sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorothioates, while reduction can produce phosphines.
Scientific Research Applications
Methyl 3-((bis(dimethylamino)phosphorothioyl)oxy)-2,2,4-trimethyl-3-pentenoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorothioate esters.
Biology: The compound’s reactivity with nucleophiles makes it useful in studying enzyme mechanisms and protein modifications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 3-((bis(dimethylamino)phosphorothioyl)oxy)-2,2,4-trimethyl-3-pentenoate exerts its effects involves the interaction of its phosphorothioyl group with nucleophiles. This interaction can lead to the formation of covalent bonds with biological molecules, altering their function and activity. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Bis(dimethylamino)methane: A related compound with similar reactivity but different structural features.
Phosphorothioate esters: Compounds with similar functional groups but varying ester moieties.
Properties
CAS No. |
32687-56-2 |
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Molecular Formula |
C13H27N2O3PS |
Molecular Weight |
322.41 g/mol |
IUPAC Name |
methyl 3-[bis(dimethylamino)phosphinothioyloxy]-2,2,4-trimethylpent-3-enoate |
InChI |
InChI=1S/C13H27N2O3PS/c1-10(2)11(13(3,4)12(16)17-9)18-19(20,14(5)6)15(7)8/h1-9H3 |
InChI Key |
GREOBLKUTASGME-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C(C)(C)C(=O)OC)OP(=S)(N(C)C)N(C)C)C |
Origin of Product |
United States |
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